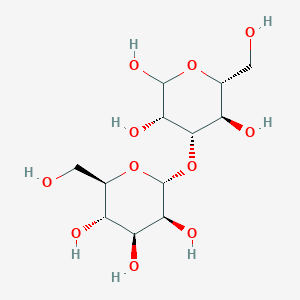

3-O-alfa-D-Manopiranósido-D-manopiranosa

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3-O-alpha-D-Mannopyranosyl-D-mannopyranose has several scientific research applications:

Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.

Biology: Plays a role in studying cell wall biosynthesis in yeast and fungi.

Medicine: Investigated for its potential in inhibiting bacterial adhesion, which could lead to new antimicrobial therapies.

Industry: Used in the production of glycosylated products and as a standard in analytical methods

Mecanismo De Acción

Target of Action

The primary target of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is an enzyme known as 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase . This enzyme plays a crucial role in the biochemical pathways of certain organisms, including Cryptococcus neoformans .

Mode of Action

3-O-alpha-D-Mannopyranosyl-D-mannopyranose interacts with its target enzyme by serving as a substrate. The enzyme catalyzes a chemical reaction involving 3-O-alpha-D-Mannopyranosyl-D-mannopyranose and UDP-xylose, resulting in the formation of UMP and 3-O-(6-O-alpha-D-xylosylphospho-alpha-D-mannopyranosyl)-alpha-D-mannopyranose . This reaction requires the presence of Mn 2+ for activity .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transfer of a xylose molecule from UDP-xylose to 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, catalyzed by the target enzyme . This reaction is part of a larger pathway that contributes to the synthesis of complex carbohydrates in certain organisms .

Action Environment

The action, efficacy, and stability of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions, such as Mn 2+ which is required for the activity of its target enzyme .

Análisis Bioquímico

Biochemical Properties

This enzyme catalyzes the reaction involving UDP-xylose and 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose, forming a xylose-alpha-1-phosphate-6-mannose linkage .

Cellular Effects

The compound is postulated to be a major antigenic determinant in the cell wall of yeast . It also acts as an inhibitor of fimbrial lectins from enterobacteria .

Molecular Mechanism

The molecular mechanism of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose involves its interaction with the enzyme 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase . This enzyme uses UDP-xylose as a donor and mannose as an acceptor to form a xylose-alpha-1-phosphate-6-mannose linkage .

Metabolic Pathways

3-O-alpha-D-Mannopyranosyl-D-mannopyranose is involved in the metabolic pathway catalyzed by the enzyme 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose typically involves glycosylation reactions. One common method is the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the disaccharide .

Industrial Production Methods: Industrial production of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose can involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-O-alpha-D-Mannopyranosyl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alditols, which are sugar alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or benzyl chloride are used under basic conditions.

Major Products:

Oxidation: Formation of mannose-derived aldehydes or acids.

Reduction: Formation of mannitol or other sugar alcohols.

Substitution: Formation of acetylated or benzylated mannobioses.

Comparación Con Compuestos Similares

- 2-O-alpha-D-Mannopyranosyl-D-mannopyranose

- 4-O-alpha-D-Mannopyranosyl-D-mannopyranose

- 6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Comparison: 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is unique due to its specific glycosidic linkage at the third position of the mannose unit. This linkage influences its biological activity and interaction with proteins. Compared to other mannobioses, it has a distinct role in inhibiting bacterial lectins and its structural properties make it a valuable tool in glycoscience research .

Propiedades

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283142 | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-85-9 | |

| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of 3α-Mannobiose?

A1: 3α-Mannobiose, also known as 3-O-α-D-Mannopyranosyl-D-mannopyranose, is a disaccharide composed of two mannose units linked by an α(1→3) glycosidic bond. While specific spectroscopic data is not provided in the abstracts, the molecular formula and weight can be deduced as C12H22O11 and 342.3 g/mol, respectively.

Q2: How does 3α-Mannobiose interact with biological targets?

A2: One study investigates the interaction of 3α-Mannobiose with a lectin from the plant Medicago evoluta []. Lectins are proteins that bind specifically to carbohydrates. This interaction suggests that 3α-Mannobiose could play a role in biological recognition processes. Further research is needed to fully understand the downstream effects of this interaction.

Q3: How does 3α-Mannobiose compare to other disaccharides in terms of fragmentation patterns?

A3: Research utilizing Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry highlighted differences in fragmentation patterns between 3α-Mannobiose and its isomer, 2α-Mannobiose, which differs in the position of the glycosidic linkage []. This suggests that the specific linkage type influences the energy required for fragmentation and can provide valuable structural information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)